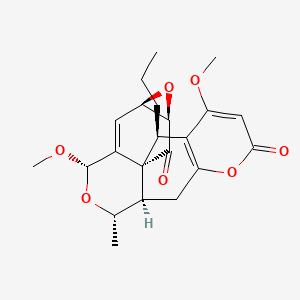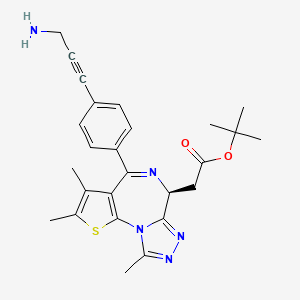
PROTAC BRD4 Degrader-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-7 is a potent bromodomain BRD4 degrader. It is a click chemistry reagent that contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . This compound is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which uses small molecules to degrade target proteins specifically .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-7 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the coupling of an alkyne group with an azide group to form a triazole ring . The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD4 Degrader-7 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the primary reaction used in its synthesis.
Substitution reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper sulfate: Used as a catalyst in CuAAC reactions.
Sodium ascorbate: Used as a reducing agent in CuAAC reactions.
Dimethyl sulfoxide (DMSO): Common solvent used in the reactions.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole ring, which is a key component of the this compound molecule .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-7 has several scientific research applications, including:
Biomolecular condensates: It is used to study the regulation of biomolecular condensates by degrading key molecules involved in these processes.
Cancer research: The compound has shown potential in inhibiting the proliferation of cancer cells by degrading BRD4, a protein involved in cancer progression.
Epigenetic studies: It is used to study the role of BRD4 in epigenetic regulation and gene expression.
Wirkmechanismus
PROTAC BRD4 Degrader-7 exerts its effects by targeting the BRD4 protein for degradation. It forms a ternary complex with BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . This results in the downregulation of BRD4 and its associated functions, such as gene transcription and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARV-825: Another BRD4 degrader that also targets BRD4 for degradation.
QCA570: A novel BET degrader that targets BRD4, BRD3, and BRD2.
Uniqueness
PROTAC BRD4 Degrader-7 is unique due to its specific use of click chemistry for its synthesis and its potent activity in degrading BRD4 . It also has a high degree of specificity and efficiency in targeting BRD4, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H29N5O2S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1 |
InChI-Schlüssel |
PMSPBUOYDPYDPF-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


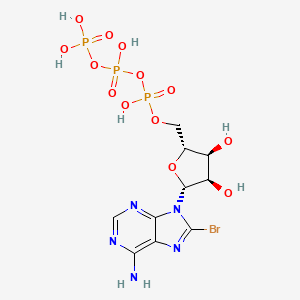


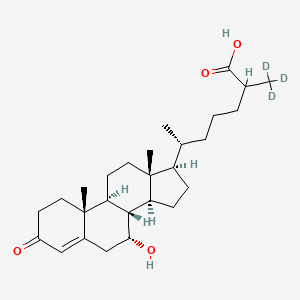
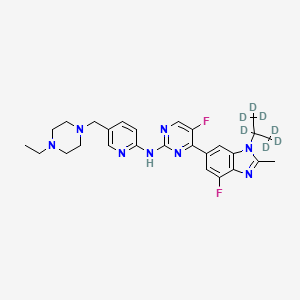
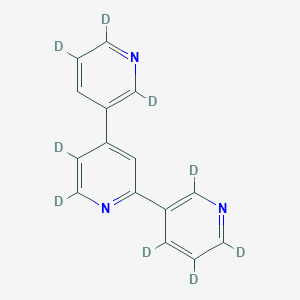
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
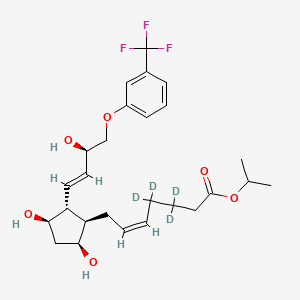
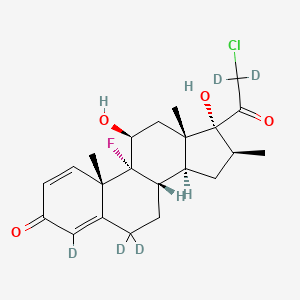
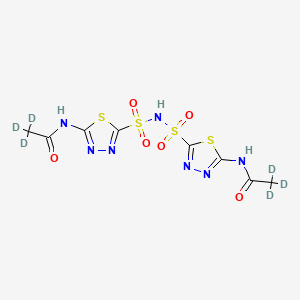

![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
